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Compound of Interest

Compound Name: Trimethyl methanetricarboxylate

Cat. No.: B073979 Get Quote

Application Note: Synthesis of Trimethyl
Methanetricarboxylate
Introduction

Trimethyl methanetricarboxylate, also known as tricarbomethoxymethane, is a valuable

reagent in organic synthesis, often utilized as a building block for more complex molecules in

the development of pharmaceuticals and other specialty chemicals.[1][2] Its structure provides

a central carbon atom functionalized with three carbomethoxy groups, making it a useful

precursor for various chemical transformations. This document provides a detailed laboratory

protocol for the synthesis of trimethyl methanetricarboxylate, adapted from a well-

established procedure.[3]

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of trimethyl
methanetricarboxylate.
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Parameter Value

Reactants

Sodium 13 g (0.56 gram atom)

Dry Xylene 400 cc

Methyl Malonate 69 g (0.57 mole)

Methyl Chloroformate 57 g (0.6 mole)

Reaction Conditions

Initial Reaction Temperature Melting point of sodium

Addition Temperature ~65°C

Reflux Time 5 hours

Product Yield & Properties

Crude Product Yield 50–51 g (50–51% of theoretical)

Distillation Conditions 128–142°C at 18 mm Hg

Melting Point 46.5°C

Molecular Formula C7H10O6

Molecular Weight 190.15 g/mol [4]

Experimental Protocol
This protocol is based on the method described by Corson and Sayre in Organic Syntheses.[3]

Materials and Equipment:

2-liter three-necked flask

Upright condenser

Separatory funnel
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Mercury-sealed stirrer

Oil bath

Sodium (13 g)

Dry xylene (400 cc)

Methyl malonate (69 g)

Methyl chloroformate (57 g)

Methyl alcohol (for purification)

Petroleum ether (b.p. 32–45°) (for purification)

Calcium chloride (for drying)

Standard glassware for extraction and distillation

Procedure:

Preparation of Sodium Suspension: In a 2-liter three-necked flask equipped with an upright

condenser, a separatory funnel, and a mercury-sealed stirrer, place 400 cc of dry xylene and

13 g (0.56 gram atom) of sodium. Heat the flask in an oil bath until the sodium melts. Stir the

mixture vigorously to break the molten sodium into fine globules.[3]

Formation of the Sodium Derivative: Add 69 g (0.57 mole) of methyl malonate over a period

of five to ten minutes.[3]

Reaction with Methyl Chloroformate: Cool the mixture while stirring. When the temperature

reaches approximately 65°C, add 57 g (0.6 mole) of methyl chloroformate over five to ten

minutes.[3]

Reflux: Slowly warm the mixture to its boiling point over fifteen to twenty minutes. Maintain

boiling and stirring for five hours.[3]
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Work-up: Cool the reaction mixture to room temperature. Add water to fill the flask two-thirds

full and continue stirring for five minutes. Separate the xylene layer, wash it with water, and

dry it over calcium chloride.[3]

Distillation: Filter the dried xylene solution and distill it under reduced pressure. After

removing the solvent, collect the trimethyl methanetricarboxylate fraction at 128–142°C/18

mm. The yield of the crude product, which becomes semi-solid on cooling, is 50–51 g.[3]

Purification: Dissolve the crude product in an equal volume of methyl alcohol. Cool the

solution in a freezing mixture until crystallization is complete. Filter the crystals by suction.

The mother liquor can be subjected to further cooling to obtain additional crops of crystals.

Wash the collected crystals with approximately 70 cc of petroleum ether (b.p. 32–45°), filter,

press dry, and wash again with a small amount of petroleum ether.[3]

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV2P0596
https://www.benchchem.com/product/b073979?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV2P0596
http://www.orgsyn.org/demo.aspx?prep=CV2P0596
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Trimethyl Methanetricarboxylate

1. Prepare Sodium Suspension
(Sodium + Dry Xylene)

2. Add Methyl Malonate

3. Cool to ~65°C

4. Add Methyl Chloroformate

5. Reflux for 5 hours

6. Aqueous Work-up
(Water Wash + Separation)

7. Dry Xylene Layer
(Calcium Chloride)

8. Vacuum Distillation
(128-142°C / 18 mm)

Crude Trimethyl Methanetricarboxylate

9. Recrystallization
(Methyl Alcohol)

10. Wash with Petroleum Ether

Pure Trimethyl Methanetricarboxylate

Click to download full resolution via product page

Caption: Workflow for the synthesis of trimethyl methanetricarboxylate.
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Safety Precautions
Handle sodium with extreme care as it reacts violently with water. The reaction should be

carried out under an inert atmosphere if possible.

Xylene is flammable and should be handled in a well-ventilated fume hood away from

ignition sources.

Methyl chloroformate is toxic and corrosive. Avoid inhalation and contact with skin and eyes.

Always wear appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat.

Discussion
The described method provides a reliable and scalable procedure for the synthesis of

trimethyl methanetricarboxylate.[3] The use of sodium in xylene to form the sodium

derivative of methyl malonate is a classic approach in malonic ester synthesis. The subsequent

reaction with methyl chloroformate introduces the third carbomethoxy group. Purification by

recrystallization from methyl alcohol is effective in yielding a pure product.[3] The overall yield

of 50-51% is typical for this type of reaction.[3] It is important to use dry reagents and solvents

to prevent the quenching of the sodium and the intermediate carbanion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Laboratory protocol for trimethyl methanetricarboxylate
synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073979#laboratory-protocol-for-trimethyl-
methanetricarboxylate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b073979#laboratory-protocol-for-trimethyl-methanetricarboxylate-synthesis
https://www.benchchem.com/product/b073979#laboratory-protocol-for-trimethyl-methanetricarboxylate-synthesis
https://www.benchchem.com/product/b073979#laboratory-protocol-for-trimethyl-methanetricarboxylate-synthesis
https://www.benchchem.com/product/b073979#laboratory-protocol-for-trimethyl-methanetricarboxylate-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b073979?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

